molecular formula C7H10ClF2N3 B6267674 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1864015-17-7

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B6267674
CAS RN: 1864015-17-7
M. Wt: 209.6
InChI Key:
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Description

3-(Difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride (DFMPP) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a derivative of pyrazolo[4,3-c]pyridine and has been used in various studies involving organic synthesis, biochemistry, and pharmacology. DFMPP has been found to have a variety of biochemical and physiological effects, as well as some advantages and limitations for use in lab experiments.

Scientific Research Applications

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. It has been used in organic synthesis to synthesize a variety of organic compounds, including amino acids, peptides, and nucleosides. In biochemistry, 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has been used to study the structure and function of enzymes, as well as to investigate the mechanism of action of drugs and other compounds. In pharmacology, 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has been used to study the pharmacokinetics and pharmacodynamics of drugs.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to affect the activity of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to affect the activity of certain receptors, such as the serotonin receptor. It has also been found to have an anti-inflammatory effect, as well as an anticonvulsant effect. In addition, it has been found to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride has some advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Another advantage is that it is chemically stable and can be stored for extended periods of time. A limitation is that it is not very soluble in water and may require the use of specialized solvents. In addition, it may have some toxic effects if not used properly.

Future Directions

There are a number of potential future directions for the use of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride in scientific research. One potential area of research is the development of new drugs and treatments that utilize 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride as an active ingredient. Another potential area of research is the use of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride could be used to investigate the mechanism of action of other compounds and drugs, as well as to study the structure and function of enzymes. Finally, 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride could be used to investigate the effects of oxidative stress and inflammation.

Synthesis Methods

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride is synthesized through a two-step process. The first step is the reaction of 4-fluoropyridine with dimethylformamide (DMF) and anhydrous sodium carbonate to form 4-fluoropyridine-3-carboxaldehyde. The second step is the reaction of the 4-fluoropyridine-3-carboxaldehyde with difluoromethylmagnesium bromide, followed by hydrolysis to form 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride. The reaction is carried out in an aqueous medium and requires a specialized solvent system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride involves the reaction of 2,3-dichloropyridine with difluoromethyl diazomethane, followed by cyclization with hydrazine hydrate and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2,3-dichloropyridine", "difluoromethyl diazomethane", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dichloropyridine is reacted with difluoromethyl diazomethane in the presence of a palladium catalyst to form 3-(difluoromethyl)-2,3-dihydropyridine.", "Step 2: The resulting dihydropyridine is then cyclized with hydrazine hydrate to form 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine.", "Step 3: The pyrazolopyridine is then quaternized with hydrochloric acid to form the hydrochloride salt of 3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine." ] }

CAS RN

1864015-17-7

Product Name

3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.6

Purity

0

Origin of Product

United States

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